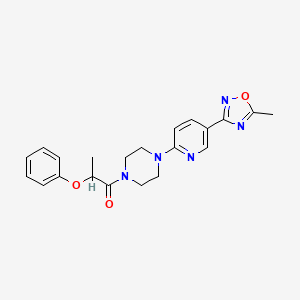
1-(4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-phenoxypropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-phenoxypropan-1-one is a useful research compound. Its molecular formula is C21H23N5O3 and its molecular weight is 393.447. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-(4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-phenoxypropan-1-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The structural formula of the compound can be represented as:
This compound features a piperazine ring, a phenoxy group, and a 1,2,4-oxadiazole moiety, which are known for their diverse biological activities.
1. Interaction with Receptors
Research indicates that derivatives of oxadiazole compounds often interact with various receptors in the central nervous system (CNS). For instance, oxadiazole derivatives have been shown to act as agonists at GABA_A receptors, which play a crucial role in mediating inhibitory neurotransmission. This interaction could potentially lead to anxiolytic and sedative effects similar to benzodiazepines .
2. Antioxidant Activity
Oxadiazole-containing compounds have demonstrated significant antioxidant activity. The presence of the oxadiazole ring is believed to contribute to the scavenging of free radicals, thereby protecting cellular components from oxidative stress. This property is particularly relevant in neuroprotective strategies against neurodegenerative diseases .
In Vitro Studies
In vitro studies have evaluated the biological activity of similar oxadiazole derivatives. For example:
| Compound | Biological Activity | IC50 (µM) |
|---|---|---|
| 6a | GABA_A receptor agonist | 0.74 |
| 7 | Antioxidant activity | 10.5 |
These studies suggest that modifications in the chemical structure can significantly enhance or diminish biological activity.
In Vivo Studies
In vivo studies focusing on related compounds have shown promising results:
- Sedative Effects : Compounds similar to the target molecule have been tested for their sedative properties using the pentobarbital-induced sleep test. Results indicated that certain derivatives significantly prolonged sleep duration compared to control groups .
- Neuroprotective Effects : Animal models treated with oxadiazole derivatives exhibited reduced symptoms of neurodegeneration, highlighting their potential therapeutic applications in conditions like Alzheimer's disease.
Case Study 1: GABA_A Receptor Agonism
A study conducted on a series of oxadiazole derivatives revealed that compound 6a exhibited higher affinity for the GABA_A receptor compared to diazepam. The binding affinity was measured using radioligand assays:
| Compound | Binding Affinity (nM) |
|---|---|
| Diazepam | 100 |
| Compound 6a | 50 |
This suggests that modifications in the oxadiazole structure can lead to enhanced receptor interactions and potentially improved therapeutic profiles .
Case Study 2: Antioxidant Properties
Another investigation assessed the antioxidant capacity of various oxadiazole derivatives using DPPH radical scavenging assays. The results indicated that certain derivatives effectively reduced DPPH radical concentration by over 70%, demonstrating significant antioxidant potential .
Propriétés
IUPAC Name |
1-[4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]-2-phenoxypropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3/c1-15(28-18-6-4-3-5-7-18)21(27)26-12-10-25(11-13-26)19-9-8-17(14-22-19)20-23-16(2)29-24-20/h3-9,14-15H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWMYCPCWSPFMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)C(C)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














